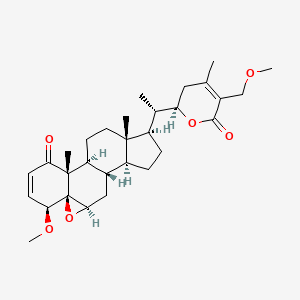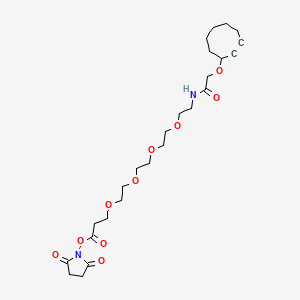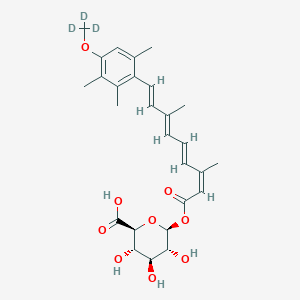
13-cis Acitretin O-beta-D-glucuronide-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-cis Acitretin O- is a retinoid, a class of chemical compounds related to vitamin A. It is an isomer of acitretin, which is primarily used in the treatment of severe psoriasis and other skin disorders. Retinoids are known for their role in regulating cell growth and differentiation, making them valuable in both medical and cosmetic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-cis Acitretin O- involves the isomerization of acitretin. This process can be achieved through various methods, including thermal isomerization and photoisomerization. The reaction conditions typically involve the use of solvents like acetonitrile and stabilizing agents such as L-ascorbic acid to prevent degradation .
Industrial Production Methods: Industrial production of 13-cis Acitretin O- often employs high-throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) for the separation and quantitation of the isomers. This method ensures high purity and consistent quality of the final product .
化学反応の分析
Types of Reactions: 13-cis Acitretin O- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can convert 13-cis Acitretin O- into less active forms.
Isomerization: This is a key reaction where 13-cis Acitretin O- can revert to its all-trans form under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Isomerization: Light exposure and heat are common conditions that facilitate isomerization.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as the all-trans isomer of acitretin .
科学的研究の応用
13-cis Acitretin O- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study isomerization and retinoid chemistry.
Biology: Researchers use it to investigate the role of retinoids in cell differentiation and growth.
Medicine: It is studied for its therapeutic potential in treating skin disorders, cancer, and other diseases.
Industry: It is used in the formulation of skincare products due to its ability to regulate cell growth and improve skin texture
作用機序
The exact mechanism of action of 13-cis Acitretin O- is not fully understood. it is believed to work by binding to retinoid receptors in the skin, such as RXR and RAR. These receptors help normalize the growth cycle of skin cells, reducing excessive cell growth and keratinization seen in conditions like psoriasis . The compound also inhibits the activity of certain transcription factors, further regulating cell proliferation and differentiation .
類似化合物との比較
All-trans Acitretin: Another isomer of acitretin with similar therapeutic effects but different pharmacokinetic properties.
Etretinate: A precursor to acitretin with a longer half-life and similar clinical applications.
Isotretinoin: Used primarily for severe acne, it shares structural similarities with 13-cis Acitretin O- but has different clinical uses
Uniqueness: 13-cis Acitretin O- is unique due to its specific isomeric form, which influences its stability, bioavailability, and therapeutic effects. Its ability to isomerize under certain conditions adds to its versatility in both research and clinical settings .
特性
分子式 |
C27H34O9 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-6-[(2Z,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H34O9/c1-14(10-11-19-16(3)13-20(34-6)18(5)17(19)4)8-7-9-15(2)12-21(28)35-27-24(31)22(29)23(30)25(36-27)26(32)33/h7-13,22-25,27,29-31H,1-6H3,(H,32,33)/b9-7+,11-10+,14-8+,15-12-/t22-,23-,24+,25-,27+/m0/s1/i6D3 |
InChIキー |
JBZDSEGJHOGTFE-JCZWFKIHSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)/C)/C)C)C |
正規SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C)C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[pThr3]-CDK5 Substrate (TFA)](/img/structure/B12426853.png)
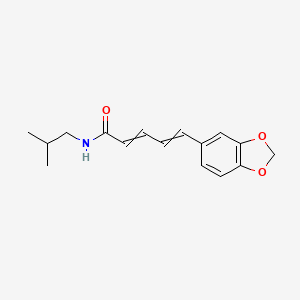
![[2-chloro-3-(trifluoromethyl)phenyl]-[(4S)-1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl]methanone](/img/structure/B12426877.png)
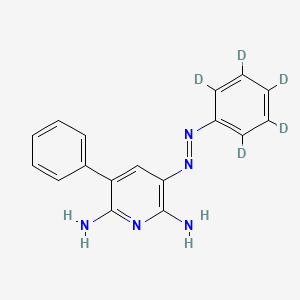
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
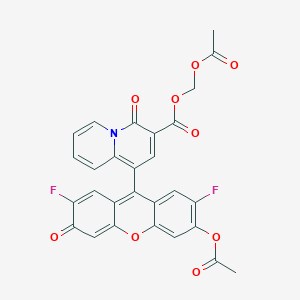
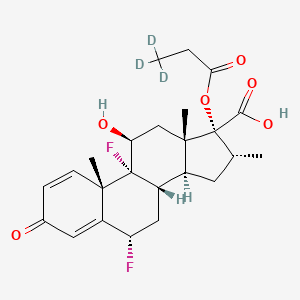

![(4-Methoxynaphthalen-1-yl)-[2-methyl-1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B12426912.png)
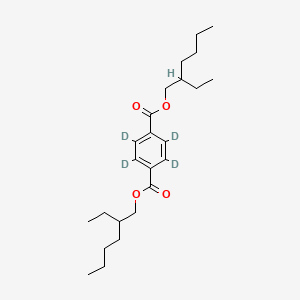
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol-d5](/img/structure/B12426922.png)

